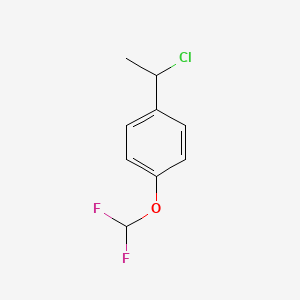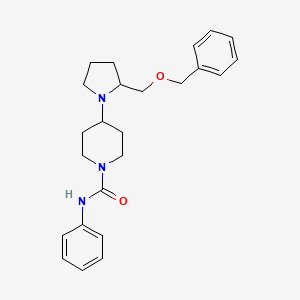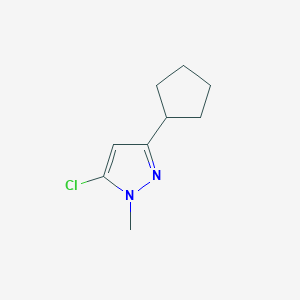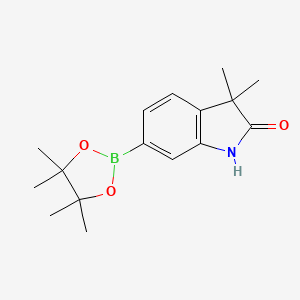
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, also known as Cloretazine, is a synthetic compound that belongs to the family of alkylating agents. It was first synthesized in the 1970s and has since been studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
Dissociative Electron Attachment in Organic Matrices
Free radicals formed from chloroethyl benzenes, including compounds similar to 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, were studied in γ-irradiated organic matrices. The research, conducted by Saito and Yoshida (1974), explored the spectra transformations and interactions between radicals and anions, shedding light on the behavior of such compounds under specific conditions (Saito & Yoshida, 1974).
Iodination of Sterically Hindered Alkyl Substituted Benzenes
In a study by Stavber et al. (2002), benzene derivatives, structurally related to 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, were selectively iodinated. This research demonstrated effective methods for modifying such benzene derivatives, which is crucial in synthesizing various complex organic compounds (Stavber, Kralj, & Zupan, 2002).
Structure of Ionic Liquid-Benzene Mixtures
Deetlefs et al. (2005) investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene. The study is relevant as it provides insight into how benzene and its derivatives, like 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, interact in mixed ionic environments (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).
Microwave-assisted Synthesis of Difluoromethylated Benzenes
Pan, Wang, and Xiao (2017) developed a microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene, which highlights an efficient method for producing compounds structurally related to 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene (Pan, Wang, & Xiao, 2017).
Catalytic Conversions of Polychlorinated Benzenes and Dioxins
Lee and Jurng (2008) explored the use of a vanadium-based catalyst for catalytic conversions of chlorinated benzenes and dioxins. This study is pertinent for understanding the decomposition and transformation of complex benzene compounds like 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene (Lee & Jurng, 2008).
Propriétés
IUPAC Name |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCJKSKUEAQPSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)



![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)



